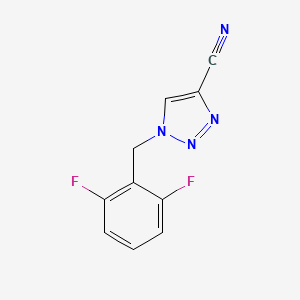

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole

概述

描述

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a cyano group and a 2,6-difluorobenzyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole typically involves a [3+2] cycloaddition reaction. One common route involves the reaction of 2,6-difluorobenzyl azide with 2-chloroacrylonitrile at temperatures around 80°C in an aqueous medium . This transformation can be described as a conjugate addition–elimination sequence or as a cycloaddition followed by elimination.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow chemistry techniques. Multicomponent reactions (MCRs) are often employed to increase efficiency and reduce the number of synthesis steps. For example, the azide building block can be obtained after nucleophilic substitution of 2,6-difluorobenzyl bromide with sodium azide in dimethyl sulfoxide (DMSO). Propiolamide can be synthesized from methyl propiolate and aqueous ammonia at 0°C to avoid undesired polymerization reactions .

化学反应分析

Types of Reactions

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted triazole derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 224.18 g/mol. Its structural features include a triazole ring and a cyano group, which contribute to its biological activity. The compound's density is approximately 1.381 g/cm³, with a boiling point of about 384.5°C at 760 mmHg .

Antiepileptic Activity

One of the most notable applications of this compound is its potential as an antiepileptic agent. Research indicates that it exhibits pharmacological properties that may help in the treatment of epilepsy by modulating neurotransmitter systems .

Anticancer Properties

Studies have suggested that derivatives of triazole compounds possess anticancer activity. The unique structure of this compound may enhance its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit vital microbial enzymes could make it a candidate for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving the reaction of 2,6-difluorobenzyl azide with appropriate nitriles or other reactive intermediates .

Table: Synthesis Methods Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | 2,6-Difluorobenzyl azide + 2-Chloroacrylonitrile | Stir at 80°C for 24 hours | High |

| Method B | 2,6-Difluorobenzyl azide + Acetonitrile | Heat under reflux conditions | Moderate |

Case Study 1: Antiepileptic Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced seizure frequency in animal models. The mechanism was attributed to enhanced GABAergic transmission and reduced excitatory neurotransmission .

Case Study 2: Anticancer Efficacy

In vitro studies indicated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase. The compound's effectiveness was compared with standard chemotherapeutic agents, showing promising results in enhancing cytotoxicity against resistant cancer cell lines .

作用机制

The mechanism of action of 4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The cyano group and the triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.

相似化合物的比较

Similar Compounds

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole: Lacks the cyano group, which may affect its reactivity and binding properties.

4-Cyano-1H-1,2,3-triazole: Lacks the 2,6-difluorobenzyl group, which may influence its solubility and stability.

1-Benzyl-1H-1,2,3-triazole: Lacks both the cyano and difluorobenzyl groups, resulting in different chemical and biological properties.

Uniqueness

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is unique due to the presence of both the cyano and 2,6-difluorobenzyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

生物活性

4-Cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzyl azide with 2-chloroacrylonitrile in a two-phase system. This method allows for the formation of the triazole ring under mild conditions, yielding the desired product with good purity and yield .

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of triazole derivatives. Specifically, compounds containing the 1,2,3-triazole ring have shown significant inhibition against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). For instance, derivatives with substitutions at the triazole ring exhibited varying degrees of inhibition, with some showing IC50 values lower than standard inhibitors like galantamine .

Table 1: Anticholinesterase Activity of Triazole Derivatives

Anti-inflammatory Properties

The anti-inflammatory effects of triazole derivatives have also been explored. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The IC50 values for selected derivatives against COX enzymes have been reported as follows:

Table 2: Inhibition of COX Enzymes by Triazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 | |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications on the triazole ring significantly influence biological activity. For example, electron-donating or withdrawing groups at specific positions can enhance or diminish inhibition potency against cholinesterases .

Case Studies

In one notable study, a series of triazole-containing hybrids were synthesized and evaluated for their BuChE inhibitory activity. The results demonstrated that specific substitutions on the triazole scaffold led to improved selectivity and potency compared to traditional inhibitors .

属性

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]triazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4/c11-9-2-1-3-10(12)8(9)6-16-5-7(4-13)14-15-16/h1-3,5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIAOIJYIQHKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453053 | |

| Record name | 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202003-06-3 | |

| Record name | 1-((2,6-Difluorophenyl)methyl)triazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202003063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYANO-1-(2,6-DIFLUOROBENZYL)-1H-1,2,3-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((2,6-DIFLUOROPHENYL)METHYL)TRIAZOLE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UG4W3SYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of rufinamide from 4-cyano-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole?

A1: Rufinamide is synthesized via the hydration of this compound. Traditionally, this reaction has posed challenges in achieving high selectivity and yield. The research by demonstrates that a rhodium(I) complex, specifically [RhCl(COD){P(NMe2)3}], acts as a highly effective catalyst for this hydration in water. [] This catalyst exhibits superior performance compared to previously used ruthenium-based catalysts, leading to a more efficient and sustainable synthesis of rufinamide. [] This finding is significant for pharmaceutical manufacturing as it offers a potentially more cost-effective and environmentally friendly route to this important drug.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。